molecular formula C18H34S B12542369 Hexadecane, 1-(ethynylthio)- CAS No. 143570-83-6

Hexadecane, 1-(ethynylthio)-

Cat. No.: B12542369
CAS No.: 143570-83-6
M. Wt: 282.5 g/mol
InChI Key: ASTSLEZURJZWTB-UHFFFAOYSA-N
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Description

Hexadecane, 1-(ethynylthio)- (CAS: Not explicitly listed in evidence; structurally inferred) is a long-chain alkane derivative substituted at the terminal carbon with an ethynylthio (-S-C≡CH) functional group. This compound combines the hydrophobic backbone of hexadecane (C₁₆H₃₄) with a sulfur-containing acetylenic moiety, which introduces unique electronic and steric properties. The ethynylthio group likely enhances reactivity compared to unmodified alkanes, making it relevant in materials science, surface chemistry, and synthetic organic chemistry .

Properties

CAS No.

143570-83-6

Molecular Formula

C18H34S

Molecular Weight

282.5 g/mol

IUPAC Name

1-ethynylsulfanylhexadecane

InChI

InChI=1S/C18H34S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h2H,3,5-18H2,1H3

InChI Key

ASTSLEZURJZWTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecane, 1-(ethynylthio)- typically involves the reaction of hexadecane with an ethynylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where hexadecane is treated with an ethynylthio compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of Hexadecane, 1-(ethynylthio)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexadecane, 1-(ethynylthio)- can undergo various chemical reactions, including:

    Oxidation: The ethynylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethynylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexadecane.

    Substitution: Various substituted hexadecane derivatives.

Scientific Research Applications

Hexadecane, 1-(ethynylthio)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hexadecane, 1-(ethynylthio)- involves its interaction with specific molecular targets. The ethynylthio group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Hexadecane (C₁₆H₃₄)

  • Properties: Non-polar, hydrophobic (contact angle >90° in wetting experiments) , and widely used as a hydrocarbon model in microbial adhesion studies (MATH method) due to its apolar nature .
  • Solubility: Higher vapor-phase solubility compared to hydroxylated analogs (e.g., 1-hexadecanol) at elevated temperatures (e.g., 472–572 K) .

1-Hexadecanol (C₁₆H₃₃OH)

  • Structure : Terminal hydroxyl (-OH) group.
  • Properties : Polar due to -OH, reducing vapor-phase solubility to ~1/3 of hexadecane at 472 K. Hydrophilicity impacts phase behavior in mixtures .

Dihexadecyl Sulfide (C₁₆H₃₃-S-C₁₆H₃₃)

  • Structure : Thioether (-S-) linkage between two hexadecyl chains.
  • Properties : Less reactive than ethynylthio derivatives due to the absence of a triple bond. Used in industrial research for sulfur-related stability .

1-Iodohexadecane (C₁₆H₃₃I)

  • Structure : Terminal iodine atom.
  • Properties : High molecular weight (352.34 g/mol) and reactivity in nucleophilic substitutions. Applications in organic synthesis .

1-Azidohexadecane (C₁₆H₃₃N₃)

  • Structure : Terminal azide (-N₃) group.
  • Properties : Enables "click chemistry" for bioconjugation. Molecular weight: 267.46 g/mol .

Physicochemical Properties

Table 1: Comparative Properties of Hexadecane Derivatives

Compound Functional Group Molecular Weight (g/mol) Key Property Application Example
Hexadecane None 226.44 Hydrophobic, apolar Microbial adhesion studies
1-Hexadecanol -OH 242.44 Reduced vapor solubility vs. hexadecane Phase behavior studies
Dihexadecyl Sulfide -S- 466.92 Stable thioether linkage Industrial surfactants
1-Iodohexadecane -I 352.34 High reactivity in substitutions Organic synthesis
1-Azidohexadecane -N₃ 267.46 Click chemistry compatibility Bioconjugation
1-(Ethynylthio)-hexadecane -S-C≡CH ~270.5* Polarizable, reactive triple bond Surface modification, catalysis*

*Estimated based on structural analogs.

Research Findings

  • Solubility Trends: Functional groups significantly impact solubility. For example, 1-hexadecanol’s -OH reduces vapor-phase solubility by 50% compared to hexadecane at 572 K . Ethynylthio derivatives may exhibit intermediate solubility due to moderate polarity.
  • Bacterial Affinity: Hexadecane’s low affinity with E.

Q & A

What synthetic methodologies are effective for introducing sulfur-containing functional groups (e.g., ethynylthio) to hexadecane?

Category : Basic Research Question
Methodological Answer :
Sulfur-functionalized hexadecane derivatives can be synthesized via radical-mediated thiol-alkyne reactions or nucleophilic substitution. For example, copolymerization of hexadecane derivatives with sulfonic acid monomers (e.g., 2-acrylamido-2-methyl-1-propanesulfonic acid) has been used to create cross-linked porous monoliths for chromatographic applications . Optimization of reaction conditions (e.g., initiator concentration, temperature) is critical to avoid side reactions like disulfide formation. Characterization via FT-IR and NMR can confirm sulfur incorporation.

How do microbial strains vary in hexadecane degradation efficiency, and what experimental parameters explain these differences?

Category : Advanced Research Question
Methodological Answer :
Biodegradation efficiency varies by microbial species and experimental design. Marinobacter sp. strain PAD-2 degraded hexadecane to 99% in 10 days under aerobic conditions with succinate as a co-substrate , while sulfate-reducing bacteria achieved 90% degradation in 5 days under anaerobic conditions . Key parameters include:

  • Carbon source : Co-metabolism with fatty acids enhances degradation rates.
  • Oxygen availability : Aerobic pathways yield faster degradation but require aeration.
  • Surface tension : Hydrocarbonoclastic bacteria reduce surface tension to emulsify hexadecane, improving bioavailability .
    Contradictions in reported efficiencies often stem from strain-specific metabolic pathways or incomplete nutrient profiling.

What analytical techniques are optimal for quantifying hexadecane and its derivatives in complex matrices (e.g., environmental samples)?

Category : Basic Research Question
Methodological Answer :
Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For non-polar derivatives like 1-(ethynylthio)-hexadecane, a non-polar column (e.g., Rtx-1) with temperature programming (110°C initial, 10°C/min ramp) resolves peaks effectively . Quantification requires internal standards (e.g., deuterated hexadecane) to correct for matrix effects. For polar metabolites, HPLC with UV/Vis detection (e.g., 210 nm for thioethers) is preferable .

Why do computational models (e.g., SAFT, P-R equations) overestimate critical points for hexadecane in phase equilibria simulations?

Category : Advanced Research Question
Methodological Answer :
Molecular dynamics simulations using coarse-grained force fields often overestimate hexadecane’s critical temperature by ~10% due to inadequate representation of chain flexibility and dispersion interactions . For example, simulations predicted a critical point 100 K higher than experimental values for hexadecane . Mitigation strategies include:

  • Polarizable force fields : Incorporate induced dipole moments for alkane-water interactions.
  • Validation with experimental ΔGwat→hex values : Adjust Lennard-Jones parameters using free energy perturbation (FEP) methods .

How does hexadecane modulate lipase production in Burkholderia glumae, and what experimental designs validate this?

Category : Advanced Research Question
Methodological Answer :
Hexadecane (10% v/v) upregulates lipase secretion in B. glumae by destabilizing cell membranes, releasing periplasmic enzymes . Experimental validation involves:

  • Lipolytic activity assays : Measure hydrolysis of olive oil emulsions (e.g., titrimetric methods).
  • Western blotting : Quantify extracellular lipase levels in supernatants .
  • Control variables : Compare with detergents (e.g., Tween 80) to distinguish membrane effects from transcriptional regulation .

What thermodynamic datasets are available for hexadecane derivatives, and how should researchers address data gaps?

Category : Basic Research Question
Methodological Answer :
The NIST Chemistry WebBook provides reaction thermochemistry data (e.g., enthalpy of formation, heat capacity) for hexadecane . For derivatives like 1-(ethynylthio)-hexadecane, group contribution methods (e.g., Joback-Reid) estimate properties when experimental data are unavailable. Validation via differential scanning calorimetry (DSC) or combustion calorimetry is recommended .

Why do adsorption coefficients (Koc) for hexadecane in soil vary across studies, and how can this be resolved experimentally?

Category : Advanced Research Question
Methodological Answer :
Reported Koc values range from 50–53,000 due to methodological artifacts (e.g., hexadecane concentrations exceeding aqueous solubility in adsorption studies) . To resolve discrepancies:

  • Use isotopic tracing : Employ 14^{14}C-labeled hexadecane at sub-saturation concentrations.
  • Soil organic carbon normalization : Measure Koc in soils with varying OC% (e.g., 1–16%) to isolate matrix effects .

How does hexadecane influence lipid biosynthesis in hydrocarbonoclastic bacteria?

Category : Advanced Research Question
Methodological Answer :
Hexadecane induces neutral lipid synthesis in Marinobacter spp. as a stress response to hydrocarbon toxicity. Key methodologies include:

  • Lipid extraction : Use chloroform-methanol (2:1) and quantify via gravimetry.
  • Surface tension measurements : Correlate lipid production with emulsification capacity .
  • Transcriptomics : Identify upregulated genes (e.g., alkB) via RNA-seq .

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